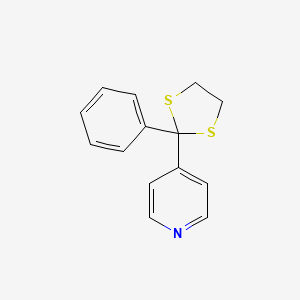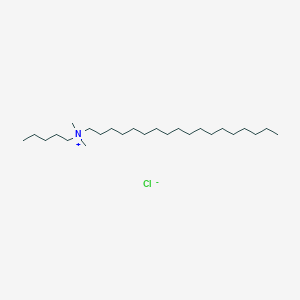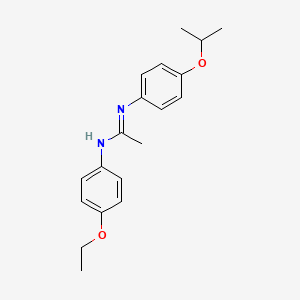![molecular formula C18H18ClNO4 B14403839 N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine CAS No. 87590-01-0](/img/structure/B14403839.png)
N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine typically involves the acylation of L-tyrosine with 3-(3-chlorophenyl)propanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted phenyl derivatives
科学的研究の応用
N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, pain, and other physiological processes.
類似化合物との比較
Similar Compounds
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide: Another compound with a chlorophenyl group, used in medicinal chemistry.
3,3,3-Tris(4-chlorophenyl)propionic acid: A compound with multiple chlorophenyl groups, used in organic synthesis.
Uniqueness
N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine is unique due to its specific structure, which combines the properties of a chlorophenyl group with the amino acid L-tyrosine. This unique combination allows it to interact with biological systems in ways that similar compounds may not, making it a valuable tool in scientific research.
特性
CAS番号 |
87590-01-0 |
|---|---|
分子式 |
C18H18ClNO4 |
分子量 |
347.8 g/mol |
IUPAC名 |
(2S)-2-[3-(3-chlorophenyl)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H18ClNO4/c19-14-3-1-2-12(10-14)6-9-17(22)20-16(18(23)24)11-13-4-7-15(21)8-5-13/h1-5,7-8,10,16,21H,6,9,11H2,(H,20,22)(H,23,24)/t16-/m0/s1 |
InChIキー |
RCQSRBNFSVQCMD-INIZCTEOSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
正規SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)

methanol](/img/structure/B14403783.png)
![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)


![4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol](/img/structure/B14403818.png)


![Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14403831.png)
![1-[2-(4,5-Dichloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14403833.png)
![2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14403836.png)
